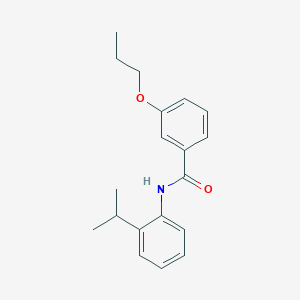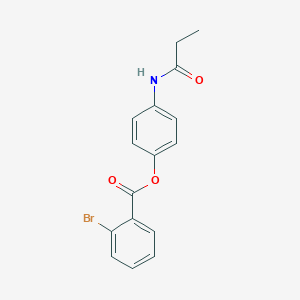![molecular formula C19H21ClN4O2 B268680 N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)
N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea is a chemical compound commonly known as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is a target for the treatment of various B cell malignancies and autoimmune disorders.
作用機序
TAK-659 exerts its pharmacological effects by binding to the ATP-binding site of BTK, which prevents its activation and downstream signaling. BTK is a crucial mediator of B cell receptor signaling, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK leads to the suppression of B cell proliferation, survival, and antibody production, which is beneficial in the treatment of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects on B cells. In vitro studies have demonstrated that TAK-659 inhibits B cell proliferation, survival, and antibody production, which is consistent with the inhibition of BTK signaling. In vivo studies have shown that TAK-659 reduces the size of lymphoid tumors and suppresses the production of autoantibodies in animal models of B cell malignancies and autoimmune disorders.
実験室実験の利点と制限
TAK-659 has several advantages for laboratory experiments, including its potency and selectivity for BTK, which allows for the specific inhibition of B cell signaling. TAK-659 also has a favorable pharmacokinetic profile, which enables its use in animal models and clinical trials. However, TAK-659 has some limitations, including its potential off-target effects and toxicity, which require careful evaluation in preclinical and clinical studies.
将来の方向性
TAK-659 has significant potential for the treatment of B cell malignancies and autoimmune disorders. Further research is needed to optimize its pharmacological properties, evaluate its safety and efficacy in clinical trials, and identify potential combination therapies. Additionally, the role of BTK in other cell types and signaling pathways should be explored to identify new therapeutic targets for the treatment of various diseases.
合成法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-chloroaniline with 4-methylpiperazine to form N-(4-chlorophenyl)-4-methylpiperazine. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-(4-chlorophenyl)-N'-{3-nitro-phenyl}urea, which is subsequently reduced with palladium on carbon to yield N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in B cell malignancies and autoimmune disorders. In vitro and in vivo studies have demonstrated that TAK-659 is a potent and selective inhibitor of BTK, which leads to the inhibition of B cell receptor signaling, proliferation, and survival. TAK-659 has shown promising results in preclinical models of chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B cell lymphoma, and rheumatoid arthritis.
特性
製品名 |
N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea |
|---|---|
分子式 |
C19H21ClN4O2 |
分子量 |
372.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C19H21ClN4O2/c1-23-9-11-24(12-10-23)18(25)14-3-2-4-17(13-14)22-19(26)21-16-7-5-15(20)6-8-16/h2-8,13H,9-12H2,1H3,(H2,21,22,26) |
InChIキー |
UZCPEWPRTDYBAA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)



